A Technical Guide to the Physical Properties of trans-Stilbene Oxide
A Technical Guide to the Physical Properties of trans-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Stilbene oxide, also known as trans-2,3-diphenyloxirane, is a crucial epoxide derivative of trans-stilbene. Its rigid, three-membered oxirane ring and flanking phenyl groups confer unique chemical reactivity, making it a valuable intermediate in organic synthesis and a substrate for studying enzymatic reactions. This guide provides a comprehensive overview of the core physical properties of trans-stilbene oxide, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.
Core Physical and Chemical Properties
The physical characteristics of trans-stilbene oxide are fundamental to its application in research and development. A summary of these properties is presented below.
| Property | Value |
| Appearance | White to off-white crystalline powder or solid.[1][2] |
| Melting Point | 65-73 °C[3][4][5] |
| Boiling Point | 273.14 °C (estimated)[5] |
| Molecular Formula | C₁₄H₁₂O[6] |
| Molecular Weight | 196.24 g/mol [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as toluene, ethanol, and ether.[1] |
| Density | 1.0405 g/cm³ (estimated)[5] |
| Refractive Index | 1.4700 (estimated)[5] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized methodologies for key experiments related to trans-stilbene oxide.
Synthesis and Purification of trans-Stilbene Oxide
A common method for the synthesis of trans-stilbene oxide is the epoxidation of trans-stilbene using a peroxy acid, such as peracetic acid.
Materials:
-
trans-Stilbene
-
Methylene chloride
-
Peracetic acid (40% in acetic acid)
-
Sodium acetate trihydrate
-
10% aqueous sodium carbonate solution
-
Magnesium sulfate
-
Methanol
-
Hexane
-
1-L three-necked flask, stirrer, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride in the three-necked flask.
-
Cool the solution to 20°C using an ice bath.
-
Prepare a solution of peracetic acid (0.425 mole) in acetic acid containing 5 g of sodium acetate trihydrate.
-
Add the peracetic acid solution dropwise to the stirred trans-stilbene solution over 15 minutes.
-
Stir the mixture for 15 hours, ensuring the temperature does not exceed 35°C.
-
Pour the reaction mixture into 500 ml of water and separate the organic layer.
-
Extract the aqueous phase twice with 150-ml portions of methylene chloride.
-
Combine the organic extracts and wash twice with 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.
-
Dry the organic layer over magnesium sulfate and remove the methylene chloride using a rotary evaporator.
-
Recrystallize the resulting solid from methanol (3 ml/g of product) to yield crude trans-stilbene oxide.
-
A second recrystallization from hexane (3 ml/g of product) can be performed to obtain a sharper melting point.[1]
Melting Point Determination
The melting point is a critical indicator of purity.
Procedure:
-
Ensure the purified trans-stilbene oxide is thoroughly dried under reduced pressure for at least 12 hours.[1]
-
Place a small amount of the crystalline solid into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the solid melts. For highly pure trans-stilbene oxide, a sharp melting point of 68–69°C is expected.[1]
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure.
Procedure:
-
Dissolve a sample of trans-stilbene oxide in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Use tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: Infrared spectroscopy identifies the functional groups present in the molecule.
Procedure:
-
Prepare a sample of trans-stilbene oxide, typically as a KBr pellet or a mull.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Key absorptions for trans-stilbene oxide include aromatic C-H stretching vibrations around 3034-3064 cm⁻¹.[7]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Procedure:
-
Introduce a sample of trans-stilbene oxide into the mass spectrometer.
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate key processes involving trans-stilbene oxide, rendered using Graphviz (DOT language) to adhere to the specified visualization requirements.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. TRANS-STILBENE OXIDE | 1439-07-2 [chemicalbook.com]
- 6. trans-Stilbene oxide | C14H12O | CID 91504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved Please interpret this IR. The product shown is | Chegg.com [chegg.com]
